molecular formula C24H20N2O3 B12270023 (2Z)-N-(4-methoxyphenyl)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide

(2Z)-N-(4-methoxyphenyl)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B12270023
M. Wt: 384.4 g/mol
InChI Key: MGMUBLFCUMMVOD-UHFFFAOYSA-N
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Description

(2Z)-N-(4-methoxyphenyl)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines a chromene core with methoxyphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-methoxyphenyl)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with 2-methylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with 3-carboxychromene under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-methoxyphenyl)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and imino groups, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-N-(4-methoxyphenyl)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-methoxyphenyl)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A compound with a similar chromene core but different substituents.

    Positronium hydride: An exotic molecule with a different structure but similar complexity.

Uniqueness

What sets (2Z)-N-(4-methoxyphenyl)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(2-methylphenyl)iminochromene-3-carboxamide

InChI

InChI=1S/C24H20N2O3/c1-16-7-3-5-9-21(16)26-24-20(15-17-8-4-6-10-22(17)29-24)23(27)25-18-11-13-19(28-2)14-12-18/h3-15H,1-2H3,(H,25,27)

InChI Key

MGMUBLFCUMMVOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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